Cas no 29640-13-9 (methyl 6-isocyanatohexanoate)

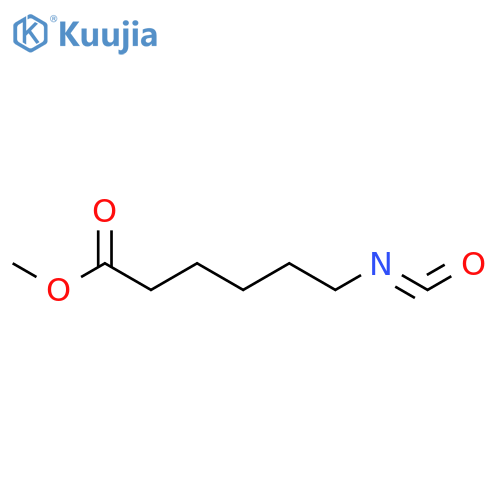

methyl 6-isocyanatohexanoate structure

商品名:methyl 6-isocyanatohexanoate

methyl 6-isocyanatohexanoate 化学的及び物理的性質

名前と識別子

-

- 6-Isocyanato-hexanoic acid methyl ester

- methyl 6-isocyanatohexanoate

-

- MDL: MFCD03411274

- インチ: InChI=1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3

- InChIKey: GDUIXXVCMDFRFQ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CCCCCN=C=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 7

じっけんとくせい

- ふってん: 118°C/13.5mm

methyl 6-isocyanatohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-302201-10.0g |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95.0% | 10.0g |

$2085.0 | 2025-03-19 | |

| TRC | M642785-10mg |

methyl 6-isocyanatohexanoate |

29640-13-9 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-302201-0.5g |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95.0% | 0.5g |

$363.0 | 2025-03-19 | |

| 1PlusChem | 1P01B680-10g |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95% | 10g |

$2639.00 | 2023-12-17 | |

| Aaron | AR01B6GC-1g |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95% | 1g |

$692.00 | 2025-02-09 | |

| Aaron | AR01B6GC-250mg |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95% | 250mg |

$292.00 | 2025-02-09 | |

| 1PlusChem | 1P01B680-100mg |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95% | 100mg |

$187.00 | 2025-03-19 | |

| Aaron | AR01B6GC-2.5g |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95% | 2.5g |

$1330.00 | 2025-02-09 | |

| 1PlusChem | 1P01B680-2.5g |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95% | 2.5g |

$1090.00 | 2025-03-19 | |

| Aaron | AR01B6GC-5g |

methyl 6-isocyanatohexanoate |

29640-13-9 | 95% | 5g |

$1959.00 | 2025-02-09 |

methyl 6-isocyanatohexanoate 関連文献

-

Huimin Deng,Dan Chen,Xiangyang Li,Fei Yang,Shanshan Liu,Yingying Sun,Mowen Shi,Zhaoyang Bian,Gangling Tang,Ziyan Fan Anal. Methods 2022 14 4370

29640-13-9 (methyl 6-isocyanatohexanoate) 関連製品

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬